![molecular formula C15H15Cl2N3 B2478257 4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride CAS No. 2551119-28-7](/img/structure/B2478257.png)

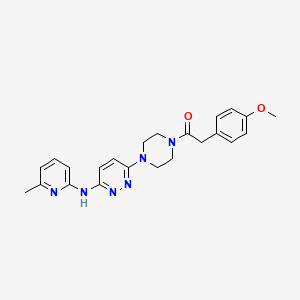

4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

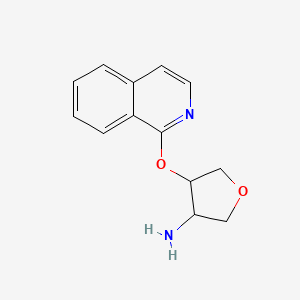

4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound belonging to the class of organic compounds known as indolines. These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Synthesis Analysis

The synthesis of this compound involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to the amino group .

Molecular Structure Analysis

The molecular structure of 4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride consists of a pyrrolidine ring fused to a benzene ring, forming a 2,3-dihydroindole . The detailed structural information can be found in the relevant papers.

Scientific Research Applications

Novel Synthesis Methods

The compound has been involved in novel synthesis methods. For instance, a study demonstrated an efficient route to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are structurally related, using a three-component reaction involving various carbonyl and active methylene compounds (Vilches-Herrera et al., 2013).

Chemical Properties and Reactions

Research has explored different routes for preparing 1H-pyrrolo[2,3-b]pyridines, revealing insights into their chemical properties and reactions, such as nitration, bromination, and iodination (Herbert & Wibberley, 1969).

Antitumor Activity

A notable application is in antitumor activity. A study described the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their biological effects in models of diffuse malignant peritoneal mesothelioma (DMPM), showing significant tumor volume inhibition (Carbone et al., 2013).

Antibacterial Activity

One study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from related compounds, where one compound showed antibacterial activity in vitro (Toja et al., 1986).

Electrochemical Polymerization

Research has also explored the electrochemical polymerization of dihydrobenzodipyrrole isomers, producing polymeric films that are reversibly oxidized (Zotti et al., 1989).

Synthesis of Derivatives

The compound has been used in synthesizing various derivatives. For example, a study developed a novel synthetic route from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines (Brodrick & Wibberley, 1975).

Mechanism of Action

Target of Action

The primary target of EN300-27686680 is RIPK1 , a key protein involved in necroptosis, a form of programmed cell death . RIPK1 plays a crucial role in the regulation of inflammation and cell death .

Mode of Action

EN300-27686680 interacts with RIPK1 by binding to it with high affinity . This binding inhibits the enzymatic activity of RIPK1, thereby preventing it from triggering necroptosis .

Biochemical Pathways

The inhibition of RIPK1 by EN300-27686680 affects the necroptosis pathway. Normally, RIPK1 triggers necroptosis when activated, leading to inflammation and cell death. By inhibiting RIPK1, EN300-27686680 prevents the initiation of this pathway, thereby protecting cells from necroptosis .

Result of Action

The inhibition of RIPK1 by EN300-27686680 results in the protection of cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .

properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3.2ClH/c1-2-14-11(3-6-16-14)9-10(1)12-4-7-17-15-13(12)5-8-18-15;;/h1-2,4-5,7-9,16H,3,6H2,(H,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZVOTDSLDYUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=C4C=CNC4=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide](/img/structure/B2478182.png)

![1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea](/img/structure/B2478185.png)

![7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478188.png)

![Ethyl 4-[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2478189.png)

![1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2478192.png)

![3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid](/img/structure/B2478194.png)

![Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2478196.png)

![N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2478197.png)